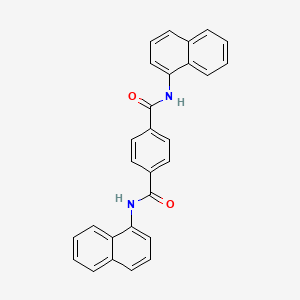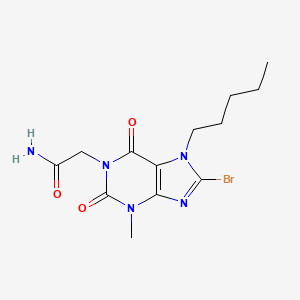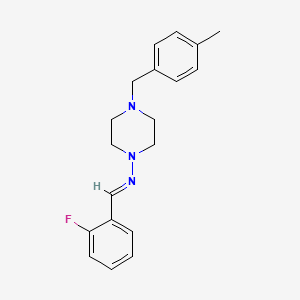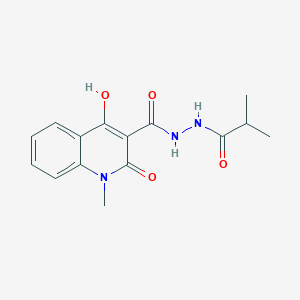
N~1~,N~4~-di(1-naphthyl)terephthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~4~-di(1-naphthyl)terephthalamide is an organic compound that belongs to the class of terephthalamides It is characterized by the presence of two naphthyl groups attached to the nitrogen atoms of the terephthalamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-di(1-naphthyl)terephthalamide typically involves the reaction of terephthaloyl chloride with 1-naphthylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N1,N~4~-di(1-naphthyl)terephthalamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~4~-di(1-naphthyl)terephthalamide can undergo various chemical reactions, including:
Oxidation: The naphthyl groups can be oxidized to form naphthoquinones.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthoquinones.
Reduction: N1,N~4~-di(1-naphthyl)terephthalamine.
Substitution: Nitro or halogenated derivatives of N1,N~4~-di(1-naphthyl)terephthalamide.
Aplicaciones Científicas De Investigación
N~1~,N~4~-di(1-naphthyl)terephthalamide has several applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of N1,N~4~-di(1-naphthyl)terephthalamide involves its ability to interact with various molecular targets through hydrogen bonding, π-π stacking, and van der Waals interactions. These interactions can influence the assembly of supramolecular structures and the formation of inclusion complexes . The compound’s aromatic rings and amide groups play a crucial role in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~,N~4~-di(pyridin-4-yl)terephthalamide
- N~1~,N~4~-di(pyridin-3-yl)naphthalene-1,4-dicarboxamide
- N~1~,N~4~-diphenylterephthalamide
Uniqueness
N~1~,N~4~-di(1-naphthyl)terephthalamide is unique due to the presence of naphthyl groups, which impart distinct electronic and steric properties compared to pyridinyl or phenyl derivatives. These properties can enhance its performance in specific applications, such as the formation of stable MOFs and its use as a fluorescent probe.
Propiedades
Fórmula molecular |
C28H20N2O2 |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
1-N,4-N-dinaphthalen-1-ylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C28H20N2O2/c31-27(29-25-13-5-9-19-7-1-3-11-23(19)25)21-15-17-22(18-16-21)28(32)30-26-14-6-10-20-8-2-4-12-24(20)26/h1-18H,(H,29,31)(H,30,32) |
Clave InChI |
ACUQMDLDGSVSSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B15080518.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B15080527.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15080541.png)
![Allyl (2E)-2-[2,4-bis(acetyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15080546.png)
![8-[bis(2-hydroxyethyl)amino]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15080556.png)


![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080582.png)
![3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B15080587.png)
![Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]-](/img/structure/B15080593.png)
![1-(4-chlorophenyl)-3-{(2E)-4-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene}urea](/img/structure/B15080598.png)
